BACE1 Inhibition: Dioxinodehydroeckol Demonstrates Quantifiable Intermediate Potency Among Key Phlorotannins
In a direct head-to-head FRET-based BACE1 inhibition assay using human recombinant enzyme, dioxinodehydroeckol (DHE) achieved an IC50 of 5.35 μM, positioning it as a moderately potent inhibitor—2.3-fold more potent than eckol (IC50 12.20 μM) but 2.5-fold less potent than dieckol (IC50 2.21 μM) and phlorofucofuroeckol-A (IC50 2.13 μM) [1]. DHE exhibited non-competitive inhibition with a Ki of 8.0 μM, indicating it binds to an allosteric site like other active phlorotannins, yet its intermediate potency provides a distinct pharmacological window [1].
| Evidence Dimension | BACE1 (β-secretase) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 5.35 μM; Ki = 8.0 μM |
| Comparator Or Baseline | Eckol (IC50 = 12.20 μM, Ki = 13.9 μM); Dieckol (IC50 = 2.21 μM, Ki = 1.5 μM); Phlorofucofuroeckol-A (IC50 = 2.13 μM, Ki = 1.3 μM) |
| Quantified Difference | DHE is 2.3-fold more potent than eckol, 2.4-fold less potent than dieckol, and 2.5-fold less potent than phlorofucofuroeckol-A |
| Conditions | In vitro FRET-based assay using human recombinant BACE1; 60 min incubation |
Why This Matters
For Alzheimer's research programs seeking a BACE1 inhibitor with a defined, intermediate potency that may balance efficacy against target-related toxicity, DHE offers a quantifiably distinct profile compared to the more potent dieckol or the weaker eckol.
- [1] Jung, H. A., Oh, S. H., & Choi, J. S. (2010). Molecular docking studies of phlorotannins from Eisenia bicyclis with BACE1 inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 20(11), 3211-3215. View Source
